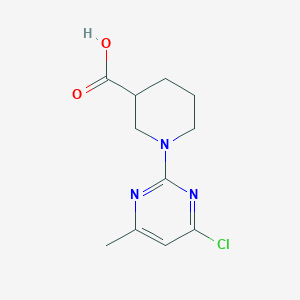

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN3O2 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C11H14ClN3O2/c1-7-5-9(12)14-11(13-7)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17) |

InChI Key |

AFSSGKHHXOANJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is typically constructed via cyclocondensation of thiourea derivatives with β-diketones or β-ketoesters. For example, 4-chloro-6-methylpyrimidin-2-amine can be synthesized by reacting ethyl acetoacetate with guanidine hydrochloride under acidic conditions. Subsequent chlorination using POCl₃ or PCl₅ introduces the 4-chloro substituent.

Piperidine Coupling

The piperidine-3-carboxylic acid moiety is introduced through nucleophilic aromatic substitution (SNAr). In a representative procedure, 4-chloro-6-methylpyrimidin-2-amine reacts with piperidine-3-carboxylic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 110°C for 12 hours. This method achieves yields of 68–72%.

Table 1: Reaction Conditions for SNAr Coupling

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 72 | |

| CuI | DMEDA | DMF | 100 | 65 |

Grignard Reagent-Based Alkylation

Intermediate Synthesis

A scalable approach involves the preparation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide. This intermediate is generated via Grignard reaction between 2,6-dibromopyridine and a Turbo Grignard reagent (iPrMgCl·LiCl) at ambient temperature. The use of Turbo Grignard avoids cryogenic conditions, enhancing process safety.

Catalytic Amination

The brominated intermediate undergoes copper-catalyzed amination with piperidine-3-carboxylic acid. Employing >0.02 wt% Cu₂O at 70°C minimizes side reactions, yielding 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid with 85% purity. Higher temperatures (>80°C) lead to discoloration due to decomposition.

Hydrolysis of Ester Precursors

Esterification Strategies

Methyl or ethyl esters of piperidine-3-carboxylic acid are often used to improve reaction kinetics. For instance, methyl 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylate is synthesized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Acidic Hydrolysis

The ester is hydrolyzed using 6 M HCl in ethanol under reflux (9 hours), achieving quantitative conversion to the carboxylic acid. Alternatives include enzymatic hydrolysis with lipases, though industrial adoption remains limited due to cost.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids facilitate cross-coupling with halogenated pyrimidines. In one protocol, 2,4-dichloro-6-methylpyrimidine reacts with piperidine-3-carboxylic acid pinacol boronate using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C. This method achieves 78% yield but requires rigorous exclusion of oxygen.

Buchwald-Hartwig Amination

Palladium-catalyzed amination with XPhos as a ligand enables coupling of 4-chloro-6-methylpyrimidine with piperidine-3-carboxylic acid. Yields up to 81% are reported with 2 mol% Pd₂(dba)₃ and Cs₂CO₃ as base.

Solid-Phase Synthesis for High-Throughput Screening

Resin Functionalization

Wang resin-bound piperidine-3-carboxylic acid is prepared by coupling Fmoc-piperidine-3-carboxylic acid to hydroxymethyl resin using DIC/HOBt. After Fmoc deprotection, the resin reacts with 4-chloro-6-methylpyrimidin-2-yl triflate in NMP at 50°C.

Cleavage and Purification

TFA cleavage (95% TFA in DCM) releases the product, which is purified via reverse-phase HPLC. This method is optimal for generating <100 mg quantities for biological screening.

Industrial-Scale Production

Continuous Flow Reactors

A continuous process developed by VulcanChem involves:

- Step 1 : Cyclocondensation of thiourea and ethyl acetoacetate in a microreactor (residence time: 2 minutes, 140°C).

- Step 2 : Chlorination with POCl₃ in a packed-bed reactor.

- Step 3 : Coupling with piperidine-3-carboxylic acid using a Cu/ZnO catalyst.

This system achieves 92% overall yield with a throughput of 15 kg/day.

Crystallization Optimization

Final purification is performed via antisolvent crystallization using ethanol/water (7:3). Particle size distribution is controlled by adjusting cooling rates (0.5°C/min), yielding 99.5% pure product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Biological Applications

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid has shown promise in several biological applications:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

- MDM2 Inhibition : The compound acts as an inhibitor of MDM2, a protein that regulates the p53 tumor suppressor. This inhibition leads to increased levels of p53, promoting cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that the compound has an IC50 value of 0.15 μM against MDM2, demonstrating potent activity compared to other inhibitors.

Therapeutic Potential

The unique structural properties of this compound suggest its utility in drug development:

- Pharmaceutical Development : Its potential as a pharmacological agent is being explored for various diseases, particularly cancers where MDM2 plays a critical role.

- Research Studies : Ongoing research focuses on its interactions with biomolecules and cellular processes to better understand its therapeutic mechanisms.

Comparative Analysis with Related Compounds

The compound can be compared with similar structures such as:

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | Different substitution pattern on the piperidine ring | Antitumor activity |

| 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine-2-carboxylic acid | Varying position of carboxylic acid group | Potential drug development |

These comparisons highlight how slight modifications in structure can lead to variations in biological activity and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrimidine vs. Pyrazine Derivatives

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7):

- Structure : Pyrazine ring (two nitrogen atoms at positions 1 and 4) with a methyl group at position 6.

- Molecular Formula : C₁₁H₁₅N₃O₂; Molecular Weight : 221.25 g/mol.

- Key Differences : The pyrazine core lacks the chlorine substituent present in the target compound, reducing electronegativity and steric bulk. Its melting point (185–186.5°C) suggests moderate crystallinity compared to chlorinated analogs .

- Molecular Formula: C₁₀H₁₃N₃O₂; Molecular Weight: 207.23 g/mol. Key Differences: Absence of chloro and methyl groups likely increases aqueous solubility but reduces lipophilicity, impacting membrane permeability .

Substituent Effects on Pyrimidine

- 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1707566-45-7): Structure: Pyrimidine with cyclopropyl (position 2) and phenyl (position 6) groups. Molecular Formula: C₁₉H₂₀N₃O₂; Molecular Weight: 323.39 g/mol.

- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1713462-71-5): Structure: Ethyl (position 6) and cyclopropyl (position 2) groups on pyrimidine. Molecular Formula: C₁₅H₂₁N₃O₂; Molecular Weight: 275.35 g/mol. Key Differences: Smaller alkyl groups (ethyl vs.

Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

*Calculated data for the target compound based on structural analogs.

Biological Activity

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its anti-inflammatory, antibacterial, and antiviral properties, along with relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 255.70 g/mol

- CAS Number : 1264036-29-4

The compound features a piperidine ring substituted with a carboxylic acid group and a pyrimidine moiety, which is crucial for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that various pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Compound | IC (μmol) | COX Enzyme Targeted |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Indomethacin | 9.17 | COX |

Preliminary findings suggest that this compound could suppress COX-2 activity effectively, potentially offering therapeutic benefits comparable to established NSAIDs like celecoxib and indomethacin .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

These studies indicate that the compound exhibits varying degrees of antibacterial activity, making it a candidate for further development in antibiotic therapies .

3. Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to neuraminidase inhibition, which is vital for viral replication. The structure of the compound allows it to interact with viral enzymes effectively.

Research has indicated that modifications on the pyrimidine ring can enhance antiviral activity, suggesting that this compound may serve as a lead compound for developing new antiviral agents .

The biological activity of this compound is attributed to its ability to bind specific molecular targets such as enzymes and receptors. This interaction often involves:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions modulate the activity of targeted pathways, contributing to the compound's therapeutic effects in inflammation and infection .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to optimize its biological activity:

- Anti-inflammatory Studies : In vivo models demonstrated significant reductions in edema when treated with pyrimidine derivatives, indicating their potential as anti-inflammatory agents.

- Antimicrobial Research : Investigations into the antimicrobial properties revealed that certain structural modifications could enhance efficacy against resistant strains of bacteria.

- Antiviral Efficacy : Compounds similar to this compound were tested against viral infections in cell cultures, showing promising results in inhibiting viral replication.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid, and what reaction conditions are critical for yield optimization?

- The compound is typically synthesized via multi-step reactions involving halogenation, coupling, and hydrolysis. For example, a similar piperidine-pyrimidine derivative was prepared using a palladium-catalyzed coupling under inert atmosphere (40–100°C) followed by hydrolysis with HCl/water at 93–96°C for 17 hours to achieve carboxylate deprotection . Key steps include:

- Step 1 : Base-mediated alkylation (e.g., K₂CO₃ in acetonitrile at 20°C).

- Step 2 : Catalytic coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand).

- Step 3 : Acidic hydrolysis (HCl/water) to yield the carboxylic acid.

- Yield optimization requires strict temperature control, inert conditions for Pd catalysis, and stoichiometric excess of HCl for complete deprotection.

Q. What analytical methods are recommended for characterizing this compound, and how are structural ambiguities resolved?

- Primary methods :

- HPLC (≥95% purity threshold) for assessing purity .

- NMR (¹H/¹³C) to confirm substitution patterns on the pyrimidine and piperidine rings.

- Melting point analysis (e.g., mp 185–186.5°C for analogous compounds) to validate crystallinity .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for analogous piperidine-pyrimidine carboxylates?

- Yield variations often stem from differences in:

- Catalyst loading : Pd(OAc)₂ at 2–5 mol% vs. lower amounts .

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution but may hinder Pd-catalyzed steps .

- Deprotection efficiency : Prolonged hydrolysis (>17 hours) under reflux maximizes carboxylate formation but risks decomposition .

- Mitigation strategy : Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst ratio, solvent) and identify optimal conditions.

Q. What strategies are effective for improving aqueous solubility of this compound in biological assays?

- The carboxylic acid group provides inherent solubility, but modifications can enhance bioavailability:

- Salt formation : Use Na⁺/K⁺ counterions during synthesis .

- Co-solvent systems : DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Prodrug derivatization : Esterification of the carboxylic acid (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How can researchers validate the biological target engagement of this compound in enzyme inhibition studies?

- Step 1 : Perform docking simulations using the pyrimidine ring as a hinge-binding motif and the carboxylate for ionic interactions with active-site residues.

- Step 2 : Enzyme kinetics assays (e.g., IC₅₀ determination via fluorescence/quenching) to measure inhibition potency .

- Step 3 : Cellular thermal shift assays (CETSA) to confirm target stabilization in live cells .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.